1-(2-乙氧基苯甲酰)哌嗪

描述

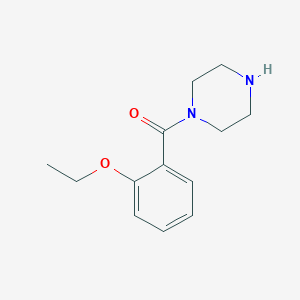

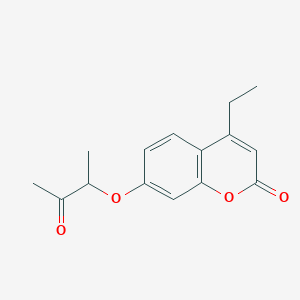

1-(2-Ethoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Ethoxybenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxybenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用于 PET 研究的放射性标记拮抗剂

1-(2-乙氧基苯甲酰)哌嗪衍生物已用于核医学领域。例如,[18F]p-MPPF 是一种衍生物,用作放射性标记拮抗剂,用于研究正电子发射断层扫描 (PET) 中的 5-HT1A 受体。此应用包括化学、放射化学以及动物和人体研究的各个方面,突出了其在理解血清素能神经传递中的应用 (Plenevaux 等,2000)。

合成和心脏向性活性

另一个应用是合成 1-(甲氧基苄基)-4-{2-[(甲氧基苄基)氨基]乙基}哌嗪,已显示出心脏向性活性。这项研究探讨了这些化合物中三氮烷链键的结构与心脏向性活性之间的关系,有助于抗心律失常药物的开发 (Mokrov 等,2019)。

抗高血压剂

在心血管研究领域,1-(2-乙氧基苯甲酰)哌嗪的衍生物已被设计为潜在的双重抗高血压剂。这些化合物经过制备和分析,以了解其降低血压的能力,证明了这种化学物质在治疗应用中的多功能性 (Marvanová 等,2016)。

晶体结构分析

1-(2-乙氧基苯甲酰)哌嗪的衍生物 4-[4-(乙氧基羰基)哌嗪-1-基]苯甲酸的晶体结构已经确定,提供了对该化合物的构象和潜在相互作用的见解。此类研究对于理解其生物活性的分子基础至关重要 (Faizi 等,2016)。

抗菌活性

研究还探讨了涉及 1-(2-乙氧基苯甲酰)哌嗪的新吡啶衍生物的抗菌活性。此应用对于开发新的抗菌和抗真菌剂具有重要意义 (Patel 等,2011)。

哌嗪衍生物的合成

1-(2-乙氧基苯甲酰)哌嗪衍生物的合成及其在药物化学中的应用,包括具有显着生物活性的化合物的开发,代表了另一个应用领域。这包括探索不同的合成途径和评估其药理潜力 (Gueret 等,2020)。

作用机制

Target of Action

1-(2-Ethoxybenzoyl)piperazine is a derivative of piperazine, a compound that has been widely used in medicine . Piperazine is known to be a GABA receptor agonist . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

A related compound, 1-(3-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine or ak301, has been shown to arrest cells in a mitotic state in which the tnf receptor was efficiently coupled to caspase-8 activation

Action Environment

For example, carbon capture utilization and storage (CCUS), a technology for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters, has been shown to play a critical role in achieving industrial net-zero targets

安全和危害

The safety information for “1-(2-Ethoxybenzoyl)piperazine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

未来方向

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially open up new avenues for the development of piperazine derivatives, including “1-(2-Ethoxybenzoyl)piperazine”.

生化分析

Biochemical Properties

Piperazine derivatives are known to interact with a variety of enzymes and proteins . The specific interactions of 1-(2-Ethoxybenzoyl)piperazine with enzymes, proteins, and other biomolecules would require further experimental investigation.

Cellular Effects

Piperazine derivatives have been shown to have cytotoxic effects on cancer cells

Molecular Mechanism

Piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase, an enzyme involved in the transmission of nervous signals

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 1-(2-Ethoxybenzoyl)piperazine in animal models. Piperazine compounds are generally well-tolerated in animals, with neurotoxic symptoms observed at high doses .

Metabolic Pathways

The metabolic pathways involving 1-(2-Ethoxybenzoyl)piperazine are not currently known. Piperazine compounds are involved in a variety of metabolic processes

属性

IUPAC Name |

(2-ethoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWMCYXQEOHPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3021069.png)

![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)

![Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3021078.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)